molecular formula C19H22N4O3 B2384713 4-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazole-1-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one CAS No. 1421500-89-1

4-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazole-1-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one

Cat. No. B2384713
CAS RN: 1421500-89-1
M. Wt: 354.41
InChI Key: XNJDLZRSXAKCDC-UHFFFAOYSA-N
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Description

4-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazole-1-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C19H22N4O3 and its molecular weight is 354.41. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis and Application

Heterocyclic compounds, such as imidazoles and pyrazoles, are foundational in the synthesis of complex molecules with potential anticancer and antimicrobial activities. The synthesis of these compounds often involves the functionalization and cyclization of precursor molecules to achieve the desired heterocyclic structure. For instance, the synthesis and evaluation of new 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitriles have shown significant antioxidant and antimicrobial activities, showcasing the therapeutic potential of these heterocycles (Bassyouni et al., 2012). Similarly, the development of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines as potential anticancer agents further underscores the importance of heterocyclic compounds in medicinal chemistry (Temple et al., 1987).

Mechanistic Insights and Catalysis

The mechanism of reactions leading to the formation of these heterocyclic compounds is also a focal point of research. Understanding the reaction pathways and the role of catalysts can facilitate the development of more efficient synthetic methods. For example, the utilization of copper-catalyzed N-arylation has been demonstrated to be an effective strategy for the synthesis of nitrogen-containing heterocycles, showcasing the potential for creating a wide variety of biologically active compounds through catalytic methods (Zhu et al., 2007).

Advanced Applications

Beyond medicinal applications, heterocyclic compounds find use in material science and as sensors. The development of novel fluorescence sensors based on the reaction mechanisms involving heterocyclic compounds illustrates the versatility of these molecules in detecting environmental and biological analytes (Li et al., 2018).

properties

IUPAC Name

4-(1,2-dihydroimidazo[1,2-a]benzimidazole-3-carbonyl)-1-(oxan-4-yl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3/c24-17-11-13(12-23(17)14-5-9-26-10-6-14)18(25)22-8-7-21-16-4-2-1-3-15(16)20-19(21)22/h1-4,13-14H,5-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNJDLZRSXAKCDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2CC(CC2=O)C(=O)N3CCN4C3=NC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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